

DSP-2230: A Comparative Analysis of Ion Channel Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **DSP-2230** (also known as ANP-230), a novel voltage-gated sodium channel blocker, with other ion channels. The data presented is intended to offer an objective assessment of the compound's selectivity and to provide researchers with the necessary information to evaluate its potential for further investigation.

DSP-2230 is an orally active inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are considered key targets for the development of novel analgesics for neuropathic pain.[2] [3] The compound has shown potential for excellent analgesic effects without the side effects associated with existing drugs that act on the central nervous system or cardiovascular system. [4]

Quantitative Analysis of Ion Channel Inhibition

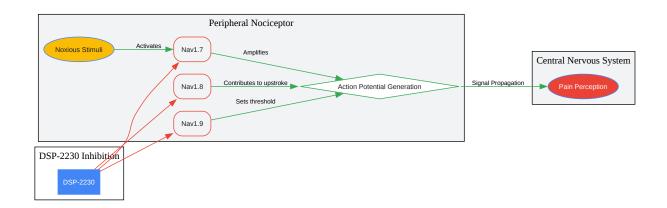
The selectivity of **DSP-2230** has been primarily characterized against a panel of voltage-gated sodium (Nav) channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro electrophysiological studies.



Ion Channel	Species	IC50 (μM)	Reference
Nav1.7	Human	7.1	[1]
Nav1.8	Human	11.4	[1]
Nav1.9	Human	6.7	[1]
Nav1.5 (cardiac)	Human	>150	[5]
Central Nav Channels	Rat	Low Inhibitory Activity	[5]

Signaling Pathway and Experimental Workflow

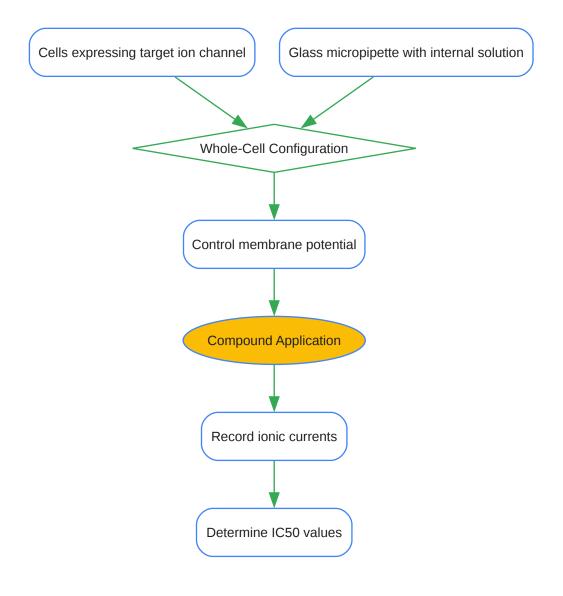
The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in pain signaling and the general workflow for assessing compound activity using patch-clamp electrophysiology.



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Pain Signaling Pathway and DSP-2230 Inhibition.





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General Workflow for Patch-Clamp Electrophysiology.

Experimental Protocols

The cross-reactivity of **DSP-2230** was primarily evaluated using whole-cell patch-clamp electrophysiology on mammalian cell lines stably expressing the human variants of the ion channels of interest.

Cell Lines and Culture:

 HEK293 or CHO cells stably transfected with the cDNAs for human Nav1.7, Nav1.8, Nav1.9, and Nav1.5 channels were used.



• Cells were cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics to maintain selection for channel expression.

Electrophysiological Recordings:

- Technique: Whole-cell patch-clamp recordings were performed using either manual or automated patch-clamp systems.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH was adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH was adjusted to
 7.2 with CsOH. Cesium was used to block potassium currents.
- · Voltage Protocols:
 - Cells were typically held at a holding potential of -100 mV or -120 mV.
 - To elicit sodium currents, depolarizing test pulses were applied (e.g., to 0 mV for 20-50 ms).
 - Specific voltage protocols were used to assess the state- and use-dependency of the block, although **DSP-2230** was found to have a "tonic block" mode of action without significant state- or use-dependency.[6]
- Compound Application: DSP-2230 was dissolved in a suitable solvent (e.g., DMSO) and then
 diluted to final concentrations in the external solution. The compound was perfused onto the
 cells, and the resulting inhibition of the ionic current was measured.
- Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 values.

Comparison with Alternatives

DSP-2230 exhibits a distinct selectivity profile compared to other sodium channel blockers.

• High Selectivity against Cardiac Nav1.5: A key advantage of **DSP-2230** is its low activity against the Nav1.5 channel, which is crucial for cardiac function.[5] This suggests a



potentially lower risk of cardiovascular side effects compared to less selective sodium channel blockers.

- Triple Inhibition of Peripheral Nav Channels: By targeting Nav1.7, Nav1.8, and Nav1.9 simultaneously, DSP-2230 may offer a broader and more effective analgesic profile for neuropathic pain compared to agents that are selective for a single subtype.[2]
- Peripheral Restriction: Studies suggest that DSP-2230 has low penetration into the central nervous system, which may contribute to a favorable safety profile by minimizing central side effects.[2]

Conclusion

The available data indicates that **DSP-2230** is a potent inhibitor of the pain-related voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, with a high degree of selectivity against the cardiac Nav1.5 channel. This profile suggests that **DSP-2230** holds promise as a novel analgesic with a potentially favorable safety margin.

Further Research: While the selectivity of **DSP-2230** within the sodium channel family is well-characterized, a comprehensive understanding of its cross-reactivity would benefit from screening against a broader panel of ion channels, including potassium, calcium, and ligand-gated ion channels. Such studies would provide a more complete picture of its off-target effects and further solidify its safety profile.

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